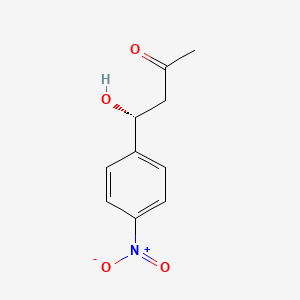
2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol It is characterized by the presence of a hydroxy group and a nitrophenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- can be achieved through several methods. One common approach involves the enantioselective amino acid-catalyzed route to functionalized α-amino acids . This method utilizes specific catalysts to achieve high enantioselectivity, ensuring the desired (4R)-configuration of the product.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(2-nitrophenyl)-butan-2-one
- 4-Hydroxy-4-(3-nitrophenyl)-butan-2-one
Uniqueness
2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- is unique due to its specific (4R)-configuration and the position of the nitro group on the phenyl ring. This configuration and substitution pattern confer distinct chemical and biological properties compared to its isomers .
Properties
CAS No. |
264224-65-9 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(4R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3/t10-/m1/s1 |
InChI Key |
DKESASVLMZGECV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester](/img/structure/B12581989.png)
![Cyclopropa[4,5]cyclopenta[1,2-B]pyridine](/img/structure/B12581993.png)

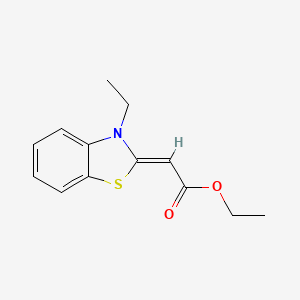
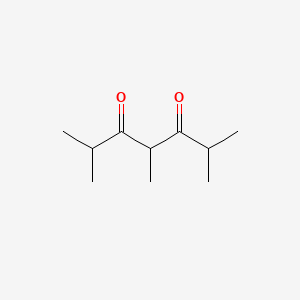
![Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-](/img/structure/B12582034.png)
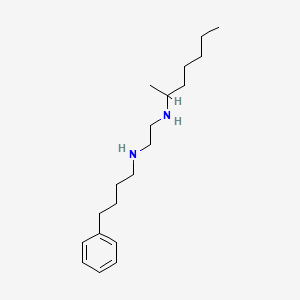
![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl-](/img/structure/B12582048.png)
![Ethyl 2,3-dimethyl-8H-pyrrolo[3,4-F]quinoxaline-9-carboxylate](/img/structure/B12582051.png)
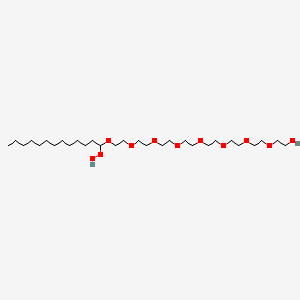
![Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12582065.png)
![N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12582070.png)
